![molecular formula C13H11NO B13873612 1-[2-(2-pyridinyl)phenyl]Ethanone CAS No. 137103-78-7](/img/structure/B13873612.png)
1-[2-(2-pyridinyl)phenyl]Ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-(2-pyridinyl)phenyl]Ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromopyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_5\text{H}_4\text{BrN} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_5\text{H}_4\text{COCH}_3\text{N} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2-pyridinyl)phenyl]Ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the ethanone group can yield 2-(2-pyridinyl)ethanol using reducing agents like sodium borohydride.
Substitution: The pyridinyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 2-pyridinecarboxylic acid.
Reduction: 2-(2-pyridinyl)ethanol.
Substitution: Various substituted pyridinyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-pyridinyl)phenyl]Ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-[2-(2-pyridinyl)phenyl]Ethanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The pyridinyl ring allows for coordination with metal ions, making it a useful ligand in catalysis and coordination chemistry. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-pyridinyl)phenyl]Ethanone can be compared with other similar compounds such as:
2-Acetylpyridine: Similar in structure but lacks the phenyl ring.
2-Pyridinecarboxaldehyde: Contains an aldehyde group instead of an ethanone group.
2-(2-Pyridinyl)ethanol: The reduction product of this compound.
Uniqueness: The presence of both a pyridinyl and phenyl ring in this compound provides unique chemical properties, such as enhanced stability and reactivity, making it a versatile compound in various chemical reactions and applications.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and wide range of applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
137103-78-7 |
|---|---|
Molekularformel |
C13H11NO |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
1-(2-pyridin-2-ylphenyl)ethanone |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-6-2-3-7-12(11)13-8-4-5-9-14-13/h2-9H,1H3 |
InChI-Schlüssel |
JTROGWFWKYVJRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
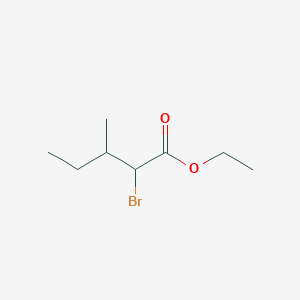
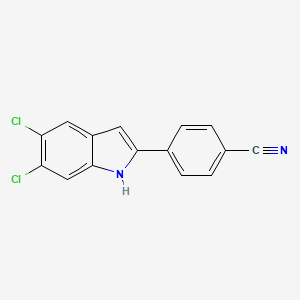
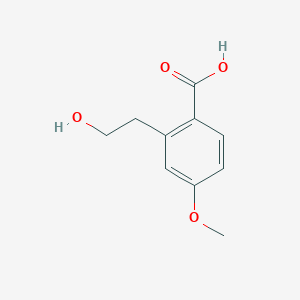




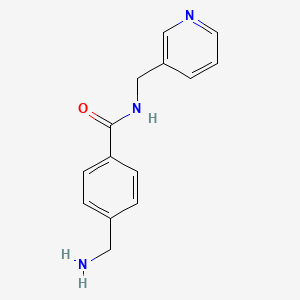
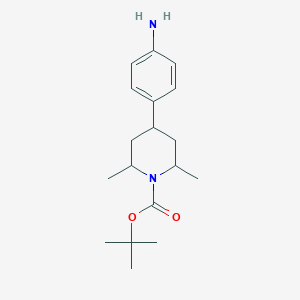
![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)
![3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol](/img/structure/B13873621.png)
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)
